

Application Note: Optimal Concentration and Handling of Claramine (TFA) for Cell Culture

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Compound of Interest

Compound Name: Claramine (TFA)

Cat. No.: B12378497

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Executive Summary

Claramine (TFA) is a blood-brain barrier permeable, polyaminosteroid derivative that acts as a highly selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Unlike non-specific phosphatase inhibitors (e.g., Sodium Orthovanadate), Claramine targets PTP1B without inhibiting the closely related T-cell protein tyrosine phosphatase (TC-PTP).

This specificity makes it a critical tool for dissecting the insulin signaling cascade. By inhibiting PTP1B, Claramine prevents the dephosphorylation of the Insulin Receptor (IR) and AKT, effectively acting as an insulin mimetic and sensitizer.

Key Operational Parameters:

- Optimal Working Concentration: 1 μ M – 10 μ M (Cell-type dependent).
- Toxic Threshold: >20 μ M (in HEK293 and SH-SY5Y models).
- Solubility: Soluble in Water (~15 mg/mL) and DMSO (~30 mg/mL).

- Primary Application: Restoration of insulin sensitivity in insulin-resistant cell models (e.g., High Glucose/High Palmitate treated).

Mechanism of Action

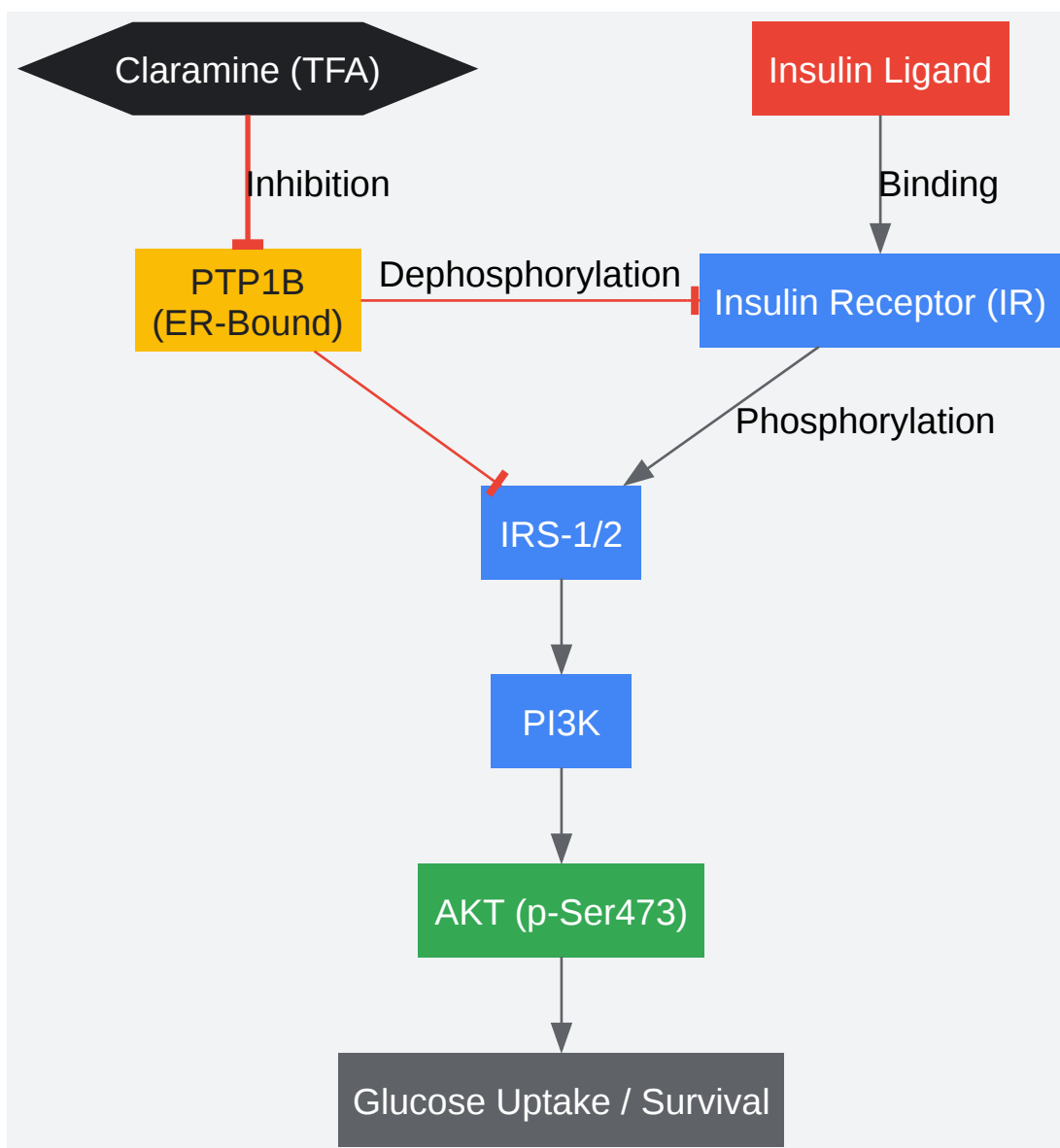
To optimize experimental design, one must understand the temporal mechanics of Claramine. PTP1B is anchored to the Endoplasmic Reticulum (ER) and negatively regulates insulin signaling by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS).

The Claramine Effect:

- Inhibition: Claramine binds to the catalytic domain of PTP1B.
- Sustained Signaling: It prevents the "off-switch" mechanism, prolonging the phosphorylation of IR- β (Tyr1150/1151) and AKT (Ser473).
- Trafficking Modulation: Recent studies indicate Claramine also reduces BACE1-mediated cleavage of IR, stabilizing receptor density at the plasma membrane.

Pathway Visualization

The following diagram illustrates the intervention point of Claramine within the insulin signaling cascade.



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Figure 1: Claramine blocks PTP1B-mediated dephosphorylation, enhancing the Insulin->AKT signal transduction.[1][2][3][4]

Preparation & Handling Guide

Solubility & Stock Solutions

Claramine is supplied as a TFA salt.[1] While water-soluble, DMSO is recommended for stock solutions to ensure long-term stability and sterility, provided the final DMSO concentration in culture is <0.1%.

Table 1: Solubility Data

Solvent	Max Solubility	Appearance	Stability (-20°C)
DMSO	~30 mg/mL	Clear	6 Months
Water	~15 mg/mL	Clear	1 Month (Unstable)

| Ethanol | Low/Insoluble | Cloudy | N/A |

Calculation for 10 mM Stock

Assuming an approximate Molecular Weight (MW) of ~702.9 g/mol (Check specific batch CoA).

To prepare 1 mL of 10 mM Stock:

- Weigh 7.03 mg of Claramine TFA.
- Dissolve in 1 mL of sterile DMSO.
- Vortex until completely clear.
- Aliquot into 50 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Determination of Optimal Concentration (Dose-Response)

Objective: Identify the lowest effective dose (LED) that maximizes p-AKT levels without inducing cytotoxicity.

Cell Model: HEK293, HepG2, or differentiated SH-SY5Y.

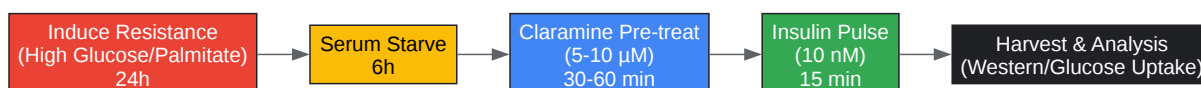
- Seeding: Plate cells at 70-80% confluency in 6-well plates.
- Starvation (Critical): Wash cells 2x with PBS. Incubate in Serum-Free Media for 6–12 hours.
 - Why? High basal insulin in serum masks the sensitizing effect of Claramine.

- Treatment: Add Claramine (diluted in serum-free media) at the following concentrations for 1 hour:
 - 0 μM (Vehicle Control - 0.1% DMSO)
 - 1 μM
 - 2.5 μM
 - 5 μM
 - 10 μM
 - 20 μM (Toxicity Check)
- Stimulation (Optional):
 - Insulin-Mimetic Mode: No insulin added (Test if Claramine alone triggers p-AKT).
 - Sensitizer Mode: Add sub-maximal Insulin (1–10 nM) for the last 15 minutes of incubation.
- Lysis: Wash with ice-cold PBS containing Vanadate (to preserve phosphorylation during lysis). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
- Readout: Western Blot for p-AKT (Ser473) vs. Total AKT.

Protocol B: Insulin Resistance Rescue Assay

Objective: Test if Claramine restores signaling in a diabetic model.[3]

Workflow Visualization:



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Figure 2: Step-by-step workflow for testing insulin sensitization in resistant cells.

Detailed Steps:

- Induction: Treat cells with High Glucose (33 mM) or Palmitate (0.5 mM) for 24h to induce insulin resistance.
- Wash: Remove induction media, wash with PBS.
- Pre-treatment: Incubate with 5 μ M Claramine in serum-free media for 60 minutes.
- Challenge: Add Insulin (100 nM) for 15 minutes.
- Assay: Measure Glucose Uptake (e.g., 2-NBDG fluorescence) or p-IR/p-AKT levels.

Data Interpretation & Troubleshooting

Expected Results

- Vehicle Control: Low p-AKT.
- Insulin Only: Moderate p-AKT (blunted in resistant cells).
- Claramine (10 μ M) + Insulin: Robust p-AKT signal (restoration of sensitivity).
- Claramine Only: Mild increase in p-AKT (mimetic effect).

Troubleshooting Table

Issue	Probable Cause	Solution
High Background p-AKT	Incomplete starvation	Increase starvation time to 12h; ensure wash steps remove all serum.
Precipitation in Media	High concentration stock shock	Dilute stock into a small volume of media while vortexing before adding to cells.
Cell Detachment	Toxicity (>20 μ M) or DMSO	Lower Claramine to <10 μ M; ensure final DMSO is <0.1%.
No Effect Observed	PTP1B not expressed/active	Verify PTP1B expression in your specific cell line via Western Blot.

References

- Claramine Mechanism & Synthesis
 - Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound.[2][3]
 - Source:[3]
- Insulin Receptor Trafficking
 - The aminosterol Claramine inhibits β -secretase 1-mediated insulin receptor cleavage.[5][6]
 - Source:
- In Vivo Efficacy & Cognitive Effects
 - PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice.

- Source:
- Chemical Properties & Solubility
 - Claramine Trifluoroacetate Salt Product D
 - Source:
- Cytotoxicity Benchmarking
 - A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents.[7]
 - Source:

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